molecular formula C18H20N2O B1293036 N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine CAS No. 1114597-49-7

N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine

Cat. No.: B1293036
CAS No.: 1114597-49-7
M. Wt: 280.4 g/mol
InChI Key: RPMBSELIDJQQMX-UHFFFAOYSA-N
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Description

N-[(5-Methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine (CAS: 1114597-49-7) is an indole-derived compound featuring a 5-methoxy-substituted indole core. The structure includes a methylene bridge linking the indole’s 3-position to a phenylethylamine moiety. This compound has been cataloged with 95% purity and a molecular weight of 234.30 (C₁₇H₂₀N₂O) but is listed as discontinued in commercial databases, limiting its accessibility for research .

Properties

IUPAC Name

N-[(5-methoxy-1H-indol-3-yl)methyl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-21-16-7-8-18-17(11-16)15(13-20-18)12-19-10-9-14-5-3-2-4-6-14/h2-8,11,13,19-20H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMBSELIDJQQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CNCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Direct Amine Formation

One common method for synthesizing this compound is through a direct amine formation reaction involving the corresponding indole and phenethylamine derivatives.

Procedure:

  • Reactants: 5-methoxy-1H-indole-3-carbaldehyde and 2-phenylethylamine.
  • Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid).
  • Solvent: Ethanol or methanol.
  • Temperature: Reflux conditions for several hours.

Yield and Purification:
The reaction typically yields around 70-85%. The product can be purified by recrystallization from ethanol or through column chromatography using silica gel as the stationary phase.

Method B: Reductive Amination

Another effective synthesis route is reductive amination, which combines an aldehyde with an amine in the presence of reducing agents.

Procedure:

  • Reactants: 5-methoxyindole (as an aldehyde) and 2-phenylethylamine.
  • Reducing Agent: Sodium cyanoborohydride or lithium aluminum hydride.

Conditions:
The reaction is carried out in a solvent like THF or methanol at room temperature or slightly elevated temperatures.

Yield and Purification:
This method can achieve yields of up to 90%. The product is usually purified by filtration followed by recrystallization from an appropriate solvent.

Method C: Multi-step Synthesis

A more complex approach involves multi-step synthesis starting from commercially available precursors.

Procedure:

  • Start with the synthesis of a protected form of 5-methoxyindole.
  • Form an intermediate by reacting it with a phenethyl bromide derivative.
  • Deprotect the intermediate to yield N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine.

Yield and Purification:
Each step typically yields between 60% to 80%, with overall yields for the complete synthesis around 50%. Purification steps include silica gel chromatography and crystallization.

Comparative Summary of Preparation Methods

Method Reactants Yield (%) Purification Technique
Direct Amine Formation 5-Methoxyindole, Phenethylamine 70-85 Recrystallization, Column Chromatography
Reductive Amination 5-Methoxyindole, Phenethylamine Up to 90 Filtration, Recrystallization
Multi-step Synthesis Protected Indole, Phenethyl Bromide ~50 Silica Gel Chromatography

Chemical Reactions Analysis

Types of Reactions

N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

  • Serotonin Receptor Modulation : The compound exhibits affinity for serotonin receptors, particularly the 5-HT2A receptor. This interaction suggests potential applications in treating mood disorders, anxiety, and other psychiatric conditions .
  • Psychoactive Properties : Preliminary studies indicate that compounds with similar structures can induce hallucinogenic effects, leading to investigations into their use in psychotherapy and treatment of PTSD .

2. Antidepressant Activity

  • Research has shown that derivatives of indole compounds can have antidepressant-like effects in animal models. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine .

Medicinal Chemistry

1. Synthesis of New Derivatives

  • The compound serves as a precursor for synthesizing novel analogs that may have improved pharmacological profiles. Researchers are exploring modifications to enhance selectivity and potency against specific targets in the central nervous system .

2. Drug Development

  • Ongoing studies focus on the development of formulations that incorporate this compound for therapeutic use, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

StudyFocusFindings
Study 1 Serotonergic ActivityDemonstrated significant binding affinity to 5-HT receptors, indicating potential as an antidepressant agent .
Study 2 Behavioral EffectsAnimal studies showed that administration led to reduced anxiety-like behavior, supporting its use in anxiety disorders .
Study 3 Synthesis of AnaloguesDeveloped several derivatives with enhanced activity against specific serotonin receptor subtypes .

Mechanism of Action

The mechanism of action of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs, highlighting variations in substituents, molecular weights, and functional groups:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight CAS Number Source Reference
N-[(5-Methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine 5-methoxyindole, phenylethylamine C₁₇H₂₀N₂O 234.30 1114597-49-7
N-[2-(5-Methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine Pyridinylmethylamine replaces phenylethyl; ethyl bridge C₁₇H₁₉N₃O 281.36 1089343-45-2
N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine Methoxyethyl group instead of phenylethyl C₁₃H₁₈N₂O₂ 234.30 1114597-69-1
N-(4-Methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine 4-Methoxybenzyl and ethyl bridge C₂₀H₂₃N₂O₂ 323.41 155639-31-9
2-(6-Methoxy-1H-indol-3-yl)-N-methylethan-1-amine Methoxy at indole 6-position; methylamine substituent C₁₂H₁₆N₂O 204.27 329703-35-7
5-MeO-DET (N,N-Diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine) Diethylamine substituent C₁₅H₂₂N₂O 246.35 -
N-(2-Phenylethyl)-1H-indol-5-amine Lacks methoxy group and methylene bridge C₁₆H₁₆N₂ 236.31 -

Key Structural Differences and Implications

Substituent Position: The 5-methoxy substitution on the indole ring is critical for receptor interactions. Moving the methoxy group to the 6-position (e.g., 2-(6-methoxy-1H-indol-3-yl)-N-methylethan-1-amine) may alter binding affinity, as seen in serotonin receptor studies .

Amine Modifications :

  • Bulky substituents like diethylamine (5-MeO-DET) or isopropyl groups (5-MeO-NIPT) enhance lipophilicity, possibly extending half-life but reducing metabolic stability .
  • The methylene bridge in the target compound may confer rigidity compared to ethyl or propyl bridges in analogs like N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine .

Functional Group Variations :

  • Compounds lacking the methoxy group (e.g., N-(2-phenylethyl)-1H-indol-5-amine) show reduced serotonergic activity, underscoring the importance of the 5-methoxy substitution .

Pharmacological and Regulatory Considerations

  • Psychoactive Potential: Several analogs, including 5-MeO-DET and 5-MeO-MALT, are regulated under drug control laws due to hallucinogenic properties, suggesting the target compound may share similar risks .
  • Research Limitations : The discontinued status of this compound (CAS: 1114597-49-7) highlights challenges in sourcing and studying this compound, unlike commercially available analogs like N-[2-(5-Methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine .

Biological Activity

N-[(5-Methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine, commonly referred to as compound 1, is a chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique indole structure, which is known for various biological activities, including neuroprotective, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C₁₈H₂₀N₂O
  • Molecular Weight : 280.36 g/mol
  • CAS Number : 1114597-49-7
  • MDL Number : MFCD11982920

The biological activity of compound 1 can be attributed to its interaction with various molecular targets within biological systems. The indole moiety is often associated with modulation of neurotransmitter systems and has been implicated in neuroprotective effects. Specifically, it may influence serotonin receptors and other neurochemical pathways.

1. Neuroprotective Effects

Research indicates that compounds with indole structures can exhibit neuroprotective properties. For instance, studies have shown that derivatives of indole can protect neuronal cells from oxidative stress and apoptosis. This suggests that compound 1 may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Anticancer Properties

Indole derivatives have been extensively studied for their anticancer activities. Compound 1 has shown promise in inhibiting cancer cell proliferation in various in vitro models. For example, it has been reported to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

3. Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This can be particularly beneficial in conditions such as arthritis or other inflammatory diseases.

Case Studies

Several studies have evaluated the biological activity of compound 1 and related indole derivatives:

  • Study on Neuroprotection : In a model of oxidative stress-induced neurotoxicity, compound 1 demonstrated significant protective effects on neuronal cells, reducing cell death by approximately 40% compared to control groups .
  • Anticancer Activity : In vitro assays showed that compound 1 inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating a potent anticancer effect .
  • Anti-inflammatory Effects : Compound 1 was found to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeModel/AssayResultReference
NeuroprotectionNeuronal cells40% reduction in cell death
AnticancerMCF-7 breast cancerIC50 = 15 µM
Anti-inflammatoryLPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels

Q & A

Q. What synthetic methodologies are effective for preparing N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine, and how can reaction conditions be optimized?

Methodological Answer: Reductive amination is a viable route for synthesizing substituted amines. For example, Pd/NiO catalysts under hydrogen atmospheres have been used to synthesize structurally related N-alkylated indole derivatives (e.g., N-benzylnaphthalen-1-amine) with high yields (84–98%) at 25°C for 10 hours . Optimizing molar ratios of aldehyde (e.g., 5-methoxyindole-3-carbaldehyde) and amine (e.g., 2-phenylethylamine), along with catalyst loading (e.g., 1.1 wt% Pd/NiO), can enhance efficiency. Solvent choice (e.g., dichloromethane) and reaction monitoring via TLC are critical .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H NMR (400 MHz, CDCl3_3) to confirm substituent integration and coupling patterns, as demonstrated for similar indole derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks and fragmentation patterns.
  • HPLC : Reverse-phase chromatography with UV detection ensures purity (>95%) .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, though crystallization conditions must be optimized .

Q. What preliminary biological assays are suitable for screening its activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test cholinesterase (AChE, BuChE) and monoamine oxidase (MAO-A/B) activity using Ellman’s method (for cholinesterases) and fluorometric/spectrophotometric assays (for MAOs) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or sigma receptors) can identify psychoactive potential, given structural similarities to tryptamines like 5-MeO-MiPT .

Advanced Research Questions

Q. How does this compound interact with cholinesterases and monoamine oxidases, and what are the implications for Alzheimer’s disease research?

Methodological Answer:

  • Dual Inhibition Mechanism : Kinetic studies (e.g., Lineweaver-Burk plots) reveal competitive/non-competitive inhibition. For example, ASS234 analogs show IC50_{50} values of 0.35 μM (AChE) and 5.2 nM (MAO-A) .
  • Molecular Modeling : Docking studies (e.g., AutoDock Vina) can identify binding interactions at catalytic sites. For MAO-A, the methoxyindole group may occupy the substrate cavity, while the phenethyl chain interacts with hydrophobic residues .

Q. What structural modifications enhance selectivity for MAO-A versus MAO-B?

Methodological Answer:

  • Substituent Effects : Adding bulky groups (e.g., 2-methylbenzyl) to the piperidine moiety improves MAO-A selectivity (e.g., MBA236: IC50_{50}=5.2 nM for MAO-A vs. 43 nM for MAO-B) .
  • Linker Optimization : Oligomethylene spacers between indole and amine groups modulate enzyme access. Shorter linkers favor MAO-A due to steric constraints in MAO-B .

Q. How can contradictions in reported biological data (e.g., IC50_{50}50​ variability) be resolved?

Methodological Answer:

  • Assay Standardization : Use consistent enzyme sources (e.g., human recombinant MAO-A/B) and substrate concentrations (e.g., kynuramine for MAO assays) .
  • Data Normalization : Include reference inhibitors (e.g., clorgyline for MAO-A, donepezil for AChE) to control for inter-lab variability .

Q. What in vivo models are appropriate for evaluating its pharmacokinetics and neuroactivity?

Methodological Answer:

  • Rodent Models : Administer orally (1–10 mg/kg) and measure plasma half-life via LC-MS/MS. Behavioral assays (e.g., Morris water maze) assess cognitive effects in Alzheimer’s models .
  • Microdialysis : Monitor neurotransmitter levels (e.g., serotonin, dopamine) in brain extracellular fluid to evaluate psychoactive effects .

Methodological Challenges

Q. How can crystallization challenges for X-ray structure determination be addressed?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with solvents like ethyl acetate/hexane. For indole derivatives, slow evaporation at 4°C often yields suitable crystals .
  • SHELX Refinement : Employ SHELXL for high-resolution data refinement, incorporating hydrogen atoms geometrically (riding model) and validating with R-factors (<0.05) .

Q. What strategies mitigate toxicity in preclinical studies?

Methodological Answer:

  • MTT Assays : Test cell viability in SH-SY5Y or HEK293 cells at 1–100 μM. Structural analogs with propargylamine moieties show reduced cytotoxicity compared to acetylcholinesterase inhibitors .
  • Metabolic Profiling : Use liver microsomes to identify reactive metabolites (e.g., quinone intermediates) that may require functional group masking .

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